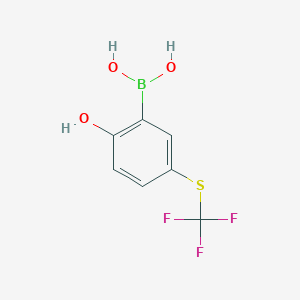![molecular formula C20H19ClN2O2S2 B2494215 3-クロロ-N-[6-メチル-3-(メチルカルバモイル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]-1-ベンゾチオフェン-2-カルボキサミド CAS No. 892978-74-4](/img/structure/B2494215.png)
3-クロロ-N-[6-メチル-3-(メチルカルバモイル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]-1-ベンゾチオフェン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H19ClN2O2S2 and its molecular weight is 418.95. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
殺虫剤および害虫駆除
クロラントラニリプロールは、デュポン(現在のコルテバ・アグリサイエンス)が開発した、新規で非常に効果的な低毒性の殺虫剤です。これは、アントラニル酸ジアミド系殺虫剤に属します。その商品名には、Rynaxypyr、Premio、Dermacor、およびCorozenなどがあります。 中国では、Kangkuanとして販売されています .
作用機序:: クロラントラニリプロールは、リアノジン受容体活性剤として作用します。これは、哺乳類のRyRsに対しては低親和性を示しながら、昆虫のリアノジン受容体(RyRs)を選択的に標的とします。その作用機序は以下のとおりです。
研究開発
現在、様々な害虫に対するその効果、製剤の最適化、および他の殺虫剤との潜在的な相乗効果に関する研究が進められています。
要約すると、クロラントラニリプロールは、独自の作用機序、広域スペクトル、および環境安全性を持つ強力な殺虫剤として注目されています。 害虫駆除と作物保護に対するその影響は、世界中で研究とイノベーションを推進し続けています . 詳細が必要な場合やご質問がありましたら、お気軽にお問い合わせください! 😊
作用機序
Target of Action
The primary target of this compound, also known as Chlorantraniliprole , is the ryanodine receptor (RyR) in insects . These receptors are located on the sarcoplasmic reticulum in muscle and endoplasmic reticulum in non-muscle cells . They play a crucial role in regulating muscle contraction by modulating the release of calcium .
Mode of Action
Chlorantraniliprole operates by a highly specific biochemical mode of action . It binds to and activates the insect ryanodine receptors (RyRs), stimulating the release and depletion of intracellular calcium stores from the sarcoplasmic reticulum of muscle cells . This results in impaired muscle regulation, leading to paralysis and ultimately death of sensitive species .
Biochemical Pathways
The activation of the ryanodine receptors leads to a continuous release of calcium ions into the cytoplasm . This over-release of calcium ions causes the muscles to contract continuously . Once the insect ingests the compound, it experiences symptoms of convulsions and paralysis, and it immediately stops feeding . This process only takes a few minutes, and the insect typically dies within 1 to 4 days .
Pharmacokinetics
After oral administration, the extent of absorption of Chlorantraniliprole is dependent on the dose administered . At a single dose of 10 mg/kg bw, absorption was about 73–85%, with 18–30% being excreted in the urine and 49–53% being excreted in the bile within 48 hours . Chlorantraniliprole is extensively metabolized through various processes including tolyl methyl and N-methyl carbon hydroxylation, followed by N-demethylation, nitrogen-to-carbon cyclization with loss of a water molecule resulting in the formation of the pyrimidone ring, oxidation of alcohols to carboxylic acids, amide-bridge cleavage, amine hydrolysis, and O-glucuronidation .
Result of Action
The molecular and cellular effects of Chlorantraniliprole’s action result in the paralysis and death of the insect . The continuous muscle contraction caused by the over-release of calcium ions leads to the insect’s paralysis . This paralysis, coupled with the cessation of feeding, leads to the insect’s death .
将来の方向性
The future directions for this compound and its derivatives could involve further exploration of their STING-agonistic activity and potential applications in immunotherapy . Their role in triggering the IRF and NF-κB pathways, and thus the generation of type I interferons and proinflammatory cytokines, suggests potential for valid antitumor efficacy .
特性
IUPAC Name |
3-chloro-N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S2/c1-10-7-8-11-14(9-10)27-20(15(11)18(24)22-2)23-19(25)17-16(21)12-5-3-4-6-13(12)26-17/h3-6,10H,7-9H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQIXJCDPFEPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2494133.png)
![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494135.png)
![Ethyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2494137.png)
![Ethyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2494138.png)
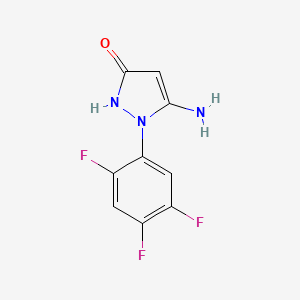
![Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate](/img/structure/B2494141.png)
![2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494143.png)
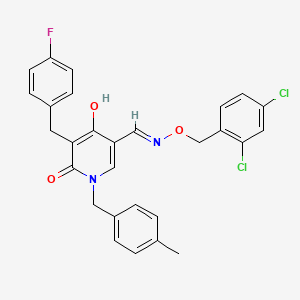
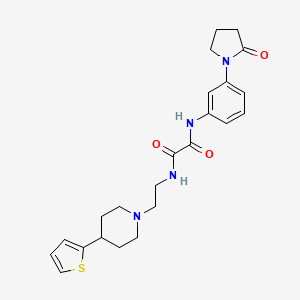
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2494147.png)
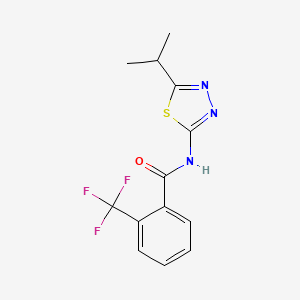
![2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2494152.png)

